![molecular formula C10H11FN2O B1527941 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one CAS No. 1247157-86-3](/img/structure/B1527941.png)
3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one
Overview
Description
“3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one” belongs to the class of organic compounds known as beta amino acids and derivatives . It is a compound with a pyrrolidin-2-one structure substituted with an amino group and a 2-fluorophenyl group .
Molecular Structure Analysis
The molecular structure of “3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one” consists of a pyrrolidin-2-one ring substituted with an amino group and a 2-fluorophenyl group . The molecular weight of the compound is 194 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one” include a molecular weight of 194 . The compound has a density of 1.3±0.1 g/cm3 . The boiling point is 342.6±27.0 °C at 760 mmHg . Other properties such as melting point, vapor pressure, and solubility are not available .Scientific Research Applications
Drug Discovery and Development
The pyrrolidine scaffold, which is part of the compound “3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one”, is a versatile structure in drug discovery. It has been used to design molecules with potent activity towards specific targets, such as the retinoic acid-related orphan receptor gamma-t (RORγt), while minimizing undesirable activity against other receptors like the pregnane X receptor (PXR) .
Potassium-Competitive Acid Blockers (P-CABs)
Pyrrole derivatives, which share a similar structure to the compound , have been synthesized in the pursuit of developing novel and potent P-CABs. These compounds are designed to have low log D and high ligand-lipophilicity efficiency (LLE) values, indicating their potential for effective acid-blocking activity .
Antitumor Activity
Compounds with a pyrrolidinone structure have been evaluated for their antitumor activity. Although the specific compound “3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one” is not mentioned, its structural similarity suggests potential applications in cancer research .
Biological and Clinical Applications
Indole derivatives, which are structurally related to pyrrolidinones, have diverse biological and clinical applications, including pharmacological activities. This indicates that “3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one” may also have various biological implications .
Pharmaceutical Effects
The broader class of pyrrolones and pyrrolidinones has been reviewed for their chemistry and pharmaceutical effects. This suggests that “3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one” could be of interest for future pharmaceutical studies .
Synthesis of New Derivatives
Research on the synthesis of new derivatives of compounds with similar structures, such as 1,2,4-triazole derivatives, indicates that “3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one” could be a candidate for the development of new chemical entities with potential biological activities .
Safety And Hazards
Future Directions
Pyrrolidin-2-ones, including “3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one”, have great potential in pharmacology and medicinal chemistry . They are components of many biologically active molecules, both natural and synthetic, including approved drugs . The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [ g ]indolizidine derivatives .
properties
IUPAC Name |
3-amino-1-(2-fluorophenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-7-3-1-2-4-9(7)13-6-5-8(12)10(13)14/h1-4,8H,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJOBELTJRWSNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one | |
CAS RN |
1247157-86-3 | |
Record name | 3-amino-1-(2-fluorophenyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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